1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-
Overview
Description
4-Amino-3-hydroxy-1-naphthalenesulfonic acid is a derivative of aniline consisting of a trifunctional monomer (bearing three functional groups –NH2, –OH and –SO3H). It also contains two fused benzene rings . It is also known as Piria’s acid .
Synthesis Analysis
1-Amino-2-hydroxy-4-naphthalenesulfonic acid is used in determination of total phospholipid in serum by direct or modified Fiske and SubbaRow method, enzyme activity determination processes, and also synthesis of antistatic polymer films including conducting or semiconducting polymers, fluorescent sensor and azo dyes, etc .Molecular Structure Analysis
The molecular formula of 4-Amino-3-hydroxy-1-naphthalenesulfonic acid is H2NC10H5(OH)SO3H . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
According to the 1 H NMR spectra of Schiff bases, the ortho -hydroxy protons related to benzaldehyde appear as a singlet about 13–14 ppm due to effect of phenolic OH and intramolecular hydrogen bonding while hydroxy protons related to 1-amino-2-hydroxy-4-naphthalenesulfonic acid were recorded about 11.00 ppm .Physical And Chemical Properties Analysis
4-Amino-1-naphthalenesulfonic acid is a powder with a melting point of ≥300 °C (lit.). It is very slightly soluble in water .Scientific Research Applications
Nanocatalyst in Green Chemistry
Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid (GO-ANSA) is used as a heterogeneous nanocatalyst for one-pot synthesis of tetraketone and tetrahydrobenzo [b]pyran derivatives under green conditions . The nanocatalyst is highly efficient, reusable, and allows for high to excellent yields, mild reaction conditions, simple procedure for separation and purification of products, stability, and recycling of the catalyst .
Spectrophotometric Detection of Silicon
4-Amino-3-hydroxy-1-naphthalenesulfonic acid is used for spectrophotometric detection of silicon . This compound is suitable for UV/Vis spectroscopy techniques .
Separation of Aromatic Sulfonated Compounds
This compound has been used to study the separation of aromatic sulfonated compounds using Ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques .
Synthesis of Naphthalenesulfonic Acid Derivatives
4-Amino-3-hydroxy-1-naphthalenesulfonic acid is a key starting material for the preparation of naphthalenesulfonic acid derivatives . These derivatives show activity to inhibit DNA polymerase and ribonuclease H Activities of HIV-1 reverse transcriptase .
Preparation of 1-Bromo-4-Naphthalenesulfonic Acid
This compound can be used to prepare 1-bromo-4-naphthalenesulfonic acid, which is applicable as a phosphorophore in the detection of peptides by capillary electrophoresis .
Synthesis of Scandium Complexes
4-Amino-3-hydroxy-1-naphthalenesulfonic acid can be used as a reactant to synthesize scandium complexes . These complexes are applicable as artificial receptors in the removal of amphoteric α−amino acids from aqueous solutions .
Mechanism of Action
Target of Action
It has been used as a key starting material for the preparation of naphthalenesulfonic acid derivatives . These derivatives have shown activity to inhibit DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase .
Mode of Action
Its derivatives have been found to inhibit dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase . This suggests that the compound may interact with these targets, leading to changes in their function.
Biochemical Pathways
Given its inhibitory effects on dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase, it can be inferred that it may affect the replication of hiv-1 .
Result of Action
Its derivatives have been found to inhibit dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase , suggesting that it may have antiviral effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIEHDJWYRVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058896 | |
Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |
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Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Amino-5-hydroxy-1-naphthalenesulfonic acid | |
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CAS RN |
83-64-7 | |
Record name | S acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-64-7 | |
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Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083647 | |
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Record name | S acid | |
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Record name | S acid | |
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Record name | S acid | |
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Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |
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Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-hydroxynaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.356 | |
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Synthesis routes and methods
Procedure details
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